2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid
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Overview
Description
“2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid” is a derivative of 1H-1,2,3-triazol-1-yl acetic acid . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity. It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Synthesis Analysis
A synthetic approach to 1H-1,2,3-triazol-1-yl acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . Based on this strategy, 1,5-disubstituted 1,2,3-triazoles were prepared from available reagents under metal-free conditions .Molecular Structure Analysis
The molecular structure of “2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid” can be analyzed using different spectral techniques. For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis
The synthesis of 1H-1,2,3-triazol-1-yl acetic acids often involves 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes . The use of Dimroth cyclocondensation of azidoacetic acid derivatives with dicarbonyl compounds has also been studied for preparing compounds of this type .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid” can be determined using various techniques. For example, the melting point can be determined experimentally . The NMR spectrum can provide information about the chemical environment of the hydrogen atoms in the molecule .Scientific Research Applications
Catalytic Synthesis
Field
Chemistry, specifically organic synthesis .
Summary
1,2,3-triazoles are a functional heterocyclic core that has been at the center of modern organic chemistry since the beginning of click chemistry . They are used in the synthesis of uncountable molecules useful in medicine and photochemistry .
Methods
The main developments in this field have been based on the preparation of diverse compounds with an eye on the regioselectivity, in terms of 1,4-, 1,5- and 1,4,5-polysubstituted compounds .
Results
The development of new catalytic and eco-compatible approaches has been a major achievement in this field .
Biological Applications
Field
Summary
1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Methods
The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .
Results
Several biological activities of this promising heterocycle have been discovered .
Antifungal and Antimicrobial Activity
Field
Summary
1H-1,2,3-triazole-4-carboxylic acid derivatives were used for the synthesis of compounds that exhibited antifungal activity .
Methods
The compounds were synthesized and then tested for their antifungal activity .
Results
The compounds exhibited antifungal activity .
Synthesis of Indole Derivatives
Summary
Indole derivatives, which can be synthesized using 1,2,3-triazoles, are important types of molecules and natural products that play a main role in cell biology . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Methods
The application of indole derivatives as biologically active compounds has attracted increasing attention in recent years .
Results
Indoles, both natural and synthetic, show various biologically vital properties .
Antiviral and Anticancer Activity
Summary
1H-1,2,3-triazole-4-carboxylic acid derivatives, such as “2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid”, were used for the synthesis of compounds that exhibited antifungal, antimicrobial, antiviral, and anticancer activity .
Methods
These compounds were synthesized and then tested for their antifungal, antimicrobial, antiviral, and anticancer activity .
Results
The compounds exhibited antifungal, antimicrobial, antiviral, and anticancer activity .
Synthesis of Liquid Crystals
Field
Summary
1,2,3-triazoles have found widespread application in various areas, including the creation of liquid crystals .
Methods
The compounds were synthesized and then used in the production of liquid crystals .
Results
Successful implementations of 1,2,3-triazoles in the production of liquid crystals have been reported .
Future Directions
properties
IUPAC Name |
2-(4-formyltriazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c9-3-4-1-8(7-6-4)2-5(10)11/h1,3H,2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGBEEROVNQAAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-1H-1,2,3-triazol-1-yl)acetic acid |
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